

How to study polypyrimidine tract-binding protein function in vitro

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Compound of Interest

Compound Name: *polypyrimidine tract-binding protein*

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Application Note: In Vitro Characterization of **Polypyrimidine Tract-Binding Protein (PTBP1)** Function

Abstract

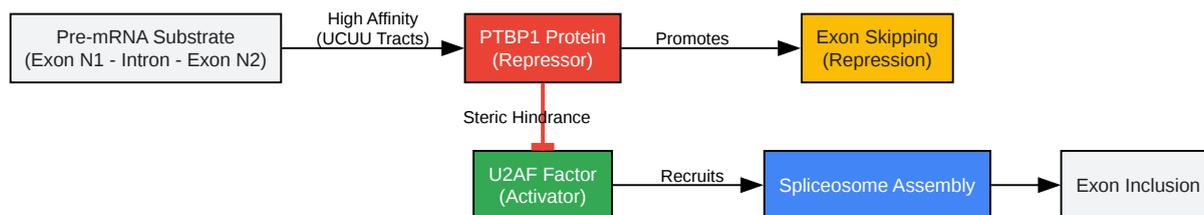
Polypyrimidine tract-binding protein 1 (PTBP1) is a ubiquitous RNA-binding protein (RBP) that functions as a master regulator of alternative splicing, mRNA stability, and translation.[1][2][3][4] Its primary mechanism involves binding to pyrimidine-rich tracts (typically UCUU motifs) within introns to repress the inclusion of alternative exons. This guide provides a comprehensive technical workflow for studying PTBP1 function in vitro, moving from recombinant protein production to thermodynamic binding characterization (EMSA) and functional splicing repression assays.

Introduction & Mechanistic Overview

PTBP1 contains four RNA Recognition Motifs (RRMs). RRM1 and RRM2 act independently, while RRM3 and RRM4 interact to induce RNA looping, a critical feature of its repressive mechanism. In drug development, particularly for neurodegenerative diseases and oncology, modulating PTBP1-RNA interactions is a high-value target (e.g., antisense oligonucleotides).

Mechanism of Action: PTBP1 typically binds to the polypyrimidine tract upstream of the 3' splice site, sterically hindering the binding of the heterodimer U2AF (U2 Small Nuclear RNA

Auxiliary Factor), thereby preventing the assembly of the spliceosome (Complex A) and resulting in exon skipping.



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Figure 1: Mechanistic pathway of PTBP1-mediated splicing repression.[5][6] PTBP1 competes with U2AF for the polypyrimidine tract, blocking spliceosome assembly.

Protocol: Purification of Recombinant PTBP1

High-quality, monodisperse protein is the prerequisite for all subsequent assays. PTBP1 is prone to aggregation; therefore, a strict purification protocol using a solubility tag is recommended.

Reagents:

- Expression Vector: pET28a-His6-PTBP1 (Full length).
- Host Strain: E. coli BL21(DE3) CodonPlus.[7]
- Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, 5% Glycerol, 1 mM DTT, pH 8.0.
- Elution Buffer: Lysis buffer + 250 mM Imidazole.
- Storage Buffer: 20 mM HEPES (pH 7.6), 100 mM KCl, 0.2 mM EDTA, 20% Glycerol, 1 mM DTT.

Workflow:

- Induction: Grow cells at 37°C to OD₆₀₀ 0.6. Induce with 0.5 mM IPTG. Crucial: Shift temperature to 18°C and incubate overnight (16h) to prevent inclusion bodies.
- Lysis: Resuspend pellet in Lysis Buffer + Protease Inhibitors. Sonicate (40% amplitude, 10s on/10s off, 5 min).
- Affinity Chromatography: Load clarified lysate onto Ni-NTA resin. Wash with 20 column volumes (CV) of Lysis Buffer + 20 mM Imidazole (removes non-specific chaperones). Elute with Elution Buffer.
- Polishing (SEC): This step is mandatory for binding studies. Run eluate on a Superdex 200 Increase 10/300 GL column equilibrated in Storage Buffer.
- QC: Collect the peak corresponding to monomeric PTBP1 (~57 kDa). Verify purity via SDS-PAGE (>95%). Flash freeze in liquid nitrogen.

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

This assay determines the equilibrium dissociation constant () of PTBP1 for specific RNA motifs.

Materials:

- RNA Probe: 5'-End labeled (³²P-ATP or IRDye-700) RNA oligo containing "UCUU" motifs (e.g., 5'-...UCUUCUUCUUCUU...-3').
- Binding Buffer (2X): 20 mM HEPES pH 7.6, 100 mM KCl, 2 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 10% Glycerol, 0.1 mg/mL BSA.
- Non-specific Competitor: tRNA (yeast) or Heparin.

Step-by-Step Methodology:

- Probe Preparation: Heat RNA probe (10 nM stock) to 95°C for 2 min, then snap-cool on ice to ensure proper folding.

- Binding Reaction:
 - Prepare a serial dilution of Recombinant PTBP1 (0, 5, 10, 20, 50, 100, 200, 500 nM).
 - Mix: 10 μ L 2X Binding Buffer + 1 μ L tRNA (1 μ g/ μ L) + PTBP1 dilution.
 - Incubate 10 min at Room Temperature (RT).
 - Add 1 μ L RNA Probe (<1 nM final concentration).
 - Incubate 20 min at RT.
- Electrophoresis:
 - Pre-run a 6% Native Polyacrylamide Gel (0.5X TBE) at 100V for 30 min at 4°C.
 - Load samples.[8] Run at 100V for 90 min at 4°C.
- Data Analysis:
 - Image gel (PhosphorImager or NIR Scanner).
 - Quantify "Free RNA" vs. "Bound Complex." [3]
 - Fit data to the Hill equation:

Troubleshooting Table:

Observation	Probable Cause	Solution
Smear bands	Protein dissociation during run	Run gel at 4°C; reduce voltage; crosslink with UV (optional).
Aggregates in well	Protein precipitation	Increase salt (KCl) to 150mM; ensure SEC polishing step was done.
No shift	RNA misfolded or degraded	Add RNase inhibitors; snap-cool RNA; check RNA integrity on Urea-PAGE.

Protocol: In Vitro Splicing Assay

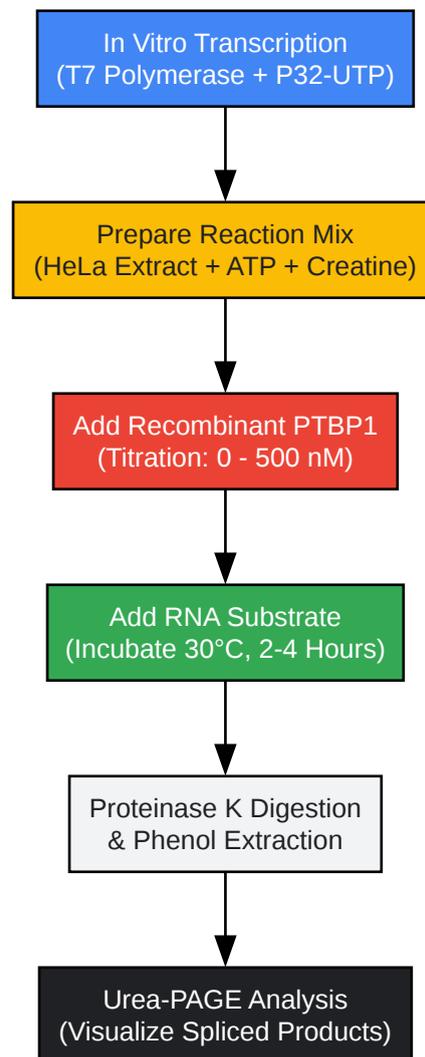
This is the functional "gold standard." It tests if the recombinant PTBP1 can actively repress splicing in a nuclear extract environment.

Core Concept: HeLa nuclear extract contains all splicing machinery. By adding an exogenous pre-mRNA substrate (minigene) and recombinant PTBP1, you can observe the shift from "Exon Inclusion" to "Exon Skipping."

Reagents:

- Nuclear Extract: HeLa Nuclear Extract (commercially available or prepared via Dignam method).
- Substrate: FAS or SRC minigene transcribed in vitro (³²P-labeled).
- Splicing Buffer (10X): 12 mM MgCl₂, 200 mM Creatine Phosphate, 5 mM ATP.

Workflow Diagram:



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Figure 2: Workflow for In Vitro Splicing Repression Assay.

Detailed Protocol:

- Reaction Assembly (25 μ L total):
 - Mix on ice:
 - HeLa Nuclear Extract (40% v/v).
 - 2.5 μ L 10X Splicing Buffer.
 - 1 μ L RNasin (RNase Inhibitor).

- Recombinant PTBP1 (Variable conc.).
- H₂O to 24 µL.
- Pre-incubation: Incubate mix at 30°C for 15 min. This allows PTBP1 to integrate into the RNP complexes.
- Start Reaction: Add 1 µL ³²P-labeled pre-mRNA (10-50 fmol).
- Splicing: Incubate at 30°C for 2 to 4 hours.
- Termination: Add 175 µL Proteinase K buffer (200 mM Tris pH 7.5, 25 mM EDTA, 300 mM NaCl, 2% SDS) + Proteinase K. Incubate 30 min at 50°C.
- Extraction: Phenol:Chloroform extraction followed by Ethanol precipitation.
- Analysis: Resuspend RNA in Formamide Loading Dye. Resolve on 8% Urea-PAGE (Denaturing).
- Quantification: Calculate Percent Spliced In (PSI):

Self-Validation/Controls:

- Negative Control: Add BSA instead of PTBP1 (Should show high inclusion).
- Mutant Control: Use a PTBP1 mutant (RRM deletion) or a substrate with mutated pyrimidine tracts (C-to-G mutations). Splicing repression should be lost.

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